molecular formula C13H21NO4 B6242507 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2731008-40-3

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B6242507
CAS RN: 2731008-40-3
M. Wt: 255.3
InChI Key:
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Description

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid, also known as tBu-N-Boc-bicyclo[4.1.0]heptane-7-carboxylic acid, is an organic compound used in the synthesis of natural products, drugs, and other compounds. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. This compound is a versatile reagent for the synthesis of various heterocycles and polycyclic compounds.

Scientific Research Applications

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is used in a variety of scientific research applications. It is commonly used in the synthesis of heterocyclic compounds, such as benzimidazoles, pyrroles, and other heterocycles. It is also used in the synthesis of polycyclic compounds, such as polycyclic ethers and polycyclic lactones. Additionally, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other materials.

Mechanism of Action

The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is not fully understood. However, it is believed that the compound acts as a nucleophilic reagent in the condensation reactions that are used to synthesize heterocyclic and polycyclic compounds. Additionally, the compound is believed to act as an acid catalyst in the condensation reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid are not well understood. The compound is not known to have any direct effects on humans or other organisms. However, the compounds that are synthesized using this compound may have a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is a useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is highly reactive and should be handled with care. Furthermore, the compound is toxic and should be handled in a well-ventilated area with protective clothing.

Future Directions

There are a number of potential future directions for research involving 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid. For example, further research could be conducted to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and other materials. Finally, further research could be conducted to investigate the potential toxicity of this compound and its potential effects on humans and other organisms.

Synthesis Methods

The synthesis of 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is typically achieved by a two-step process. The first step involves the condensation of tert-butyl isocyanate with N-Boc-bicyclo[4.1.0]heptane-7-carboxylic acid in the presence of an acid catalyst, such as trifluoroacetic acid. The resulting product is then treated with a base, such as potassium carbonate, to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,5-cyclooctadiene", "tert-butyl carbamate", "di-tert-butyl dicarbonate", "sodium hydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "copper sulfate", "sodium ascorbate", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "1. Protection of the amine group: 1,5-cyclooctadiene is reacted with tert-butyl carbamate and di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine intermediate.", "2. Formation of the bicyclic ring system: The protected amine intermediate is reacted with acetic acid and sodium borohydride to form the bicyclic ring system.", "3. Deprotection of the amine group: The bicyclic ring system is treated with hydrochloric acid to remove the tert-butyl carbamate protecting group and expose the amine group.", "4. Introduction of the carboxylic acid group: The exposed amine group is reacted with sodium nitrite and copper sulfate in the presence of sodium ascorbate to form the diazonium salt intermediate. This intermediate is then treated with sodium bicarbonate to form the carboxylic acid group.", "5. Purification: The final product is purified using a combination of water and ethyl acetate, followed by recrystallization from methanol." ] }

CAS RN

2731008-40-3

Product Name

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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